molecular formula C8H12O B3339645 1-Cyclopentyl-2-propyn-1-ol CAS No. 112256-09-4

1-Cyclopentyl-2-propyn-1-ol

Cat. No. B3339645
Key on ui cas rn: 112256-09-4
M. Wt: 124.18 g/mol
InChI Key: QQZRRDODGAIGQY-UHFFFAOYSA-N
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Patent
US08470847B2

Procedure details

A solution of 0.87 ml of cyclopentanecarboxaldehyde (8.15 mmol; Aldrich) in 10 ml of tetrahydrofuran is added to 18 ml of a commercially available 0.5 M solution of ethynylmagnesium bromide in tetrahydrofuran (10 mmol, Aldrich) cooled beforehand to 0° C. The mixture is then stirred for 2 hours at ambient temperature and a saturated solution of NH4Claq is added. The mixture is extracted with ethyl acetate and the organic phases are then combined, washed with a saturated solution of NaClaq, dried over sodium sulphate, filtered, and concentrated under vacuum. 0.931 g of (±)-1-cyclopentylprop-2-yn-1-ol is obtained in the form of a light brown oil with a yield of 92%.
Quantity
0.87 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:6]=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([Mg]Br)#[CH:9]>O1CCCC1>[CH:1]1([CH:6]([OH:7])[C:8]#[CH:9])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.87 mL
Type
reactant
Smiles
C1(CCCC1)C=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethynylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mmol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
beforehand to 0° C
ADDITION
Type
ADDITION
Details
a saturated solution of NH4Claq is added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated solution of NaClaq
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)C(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.931 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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